3-叔丁基-1H-吡唑-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

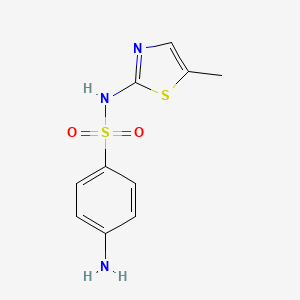

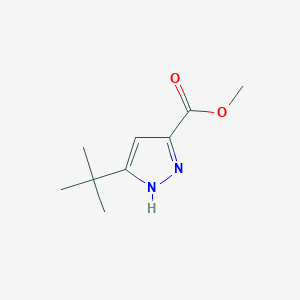

The compound of interest, methyl 3-tert-butyl-1H-pyrazole-5-carboxylate, is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The tert-butyl group attached to the pyrazole ring is a bulky substituent that can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides via a novel and efficient route, starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction . Another method includes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to yield fluorinated pyrazole-4-carboxylic acids . Additionally, the synthesis of 3,5-diaryl-1H-pyrazoles from aryl methyl ketones through Claisen condensation and cyclization with hydrazine monohydrate has been reported .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, mass spectrometry, and elemental analysis . X-ray crystallography provides detailed insights into the molecular geometry, revealing the presence of tautomers and intermolecular hydrogen bonding that can lead to the formation of cyclic dimers or chains in the crystalline lattice . The planarity of the heterocyclic core and the conjugation with substituents like the tert-butyl group are also crucial structural features .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates the formation of N-(5-pyrazolyl)imine as a key intermediate, showcasing the compound's reactivity in condensation/reduction sequences . The reactivity of pyrazole derivatives under UV irradiation has also been studied, with some compounds showing stability while others decompose, indicating a variance in chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like the tert-butyl group can affect the compound's solubility, melting point, and stability. Intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in the compound's crystalline structure and thermal properties . The electronic structure, including HOMO/LUMO energies and molecular electrostatic potential, can be investigated through DFT calculations to understand the compound's reactivity and potential as a ligand in coordination chemistry .

科学研究应用

抗肿瘤活性: 3-叔丁基-1H-吡唑-5-甲酸甲酯衍生物已显示出作为抗肿瘤剂的潜力。例如,使用亲核芳香取代策略合成的某些苯并咪唑衍生物对多种癌细胞系表现出高活性,包括肺癌、黑色素瘤和白血病 (Abonía 等人,2011).

结构和光谱研究: 专注于具有 1-甲基-1H-吡唑-5-基取代基的叔丁基 4-(1-甲基-1H-吡唑-5-基)哌啶-1-甲酸酯的结构表征的研究强调了研究此类化合物的分子几何和振动频率的重要性 (Richter 等人,2009).

氟代烷基取代吡唑-4-羧酸的多克合成: 叔丁基 3-(甲基氨基)-2-(RFCO)丁-2-烯酸酯与烷基肼的合成,产生异构吡唑,是有机化学领域的一项显着发展 (Iminov 等人,2015).

吡唑衍生物的合成: 合成 5-氨基-3-芳基-1-(叔丁基)-1H-吡唑-4-甲酰胺的新途径展示了这些化合物在有机合成中的多功能性 (Bobko 等人,2012).

一锅合成方法: 3-(叔丁基)-N-(4-甲氧基苄基)-1-甲基-1H-吡唑-5-胺的高效一锅合成证明了这些化合物在简化化学过程中的实用性和有用性 (Becerra 等人,2021).

席夫碱的理论和实验研究: 含有吡唑结构的席夫碱已对其分子几何和振动频率进行了研究,从而深入了解了它们在各种化学领域中的潜在应用 (Cuenú 等人,2019).

用作保护基团: 吡唑化合物中的叔丁基已被用作有机合成中的保护基团,突出了其在复杂化学反应中的用途 (Pollock & Cole,2014).

光谱和理论研究: 对 5-甲基-1-苯基-1H-吡唑-4-羧酸的研究结合了实验和理论方法来了解吡唑衍生物的化学性质 (Viveka 等人,2016).

吡唑基硼烷刘易斯对的 CO2 固定: 使用双功能受阻吡唑基硼烷刘易斯对固定小分子,包括二氧化碳,开辟了在环境化学中的潜在应用 (Theuergarten 等人,2012).

配位配合物合成: 已合成并表征出新型吡唑-二羧酸衍生物的配位性质与各种金属离子,表明在无机化学中的潜在应用 (Radi 等人,2015).

属性

IUPAC Name |

methyl 5-tert-butyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(10-11-7)8(12)13-4/h5H,1-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVYLUILHAMHAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B3018474.png)

![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)

![6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3018480.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3018485.png)

![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B3018489.png)